4-chloro-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]-3-nitrobenzamide
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Overview
Description
4-chloro-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]-3-nitrobenzamide typically involves multiple steps, including halogenation, nitration, and amide formation. The process begins with the halogenation of a suitable aromatic precursor, followed by nitration to introduce the nitro group. The final step involves the formation of the amide bond through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
- **
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Properties
Molecular Formula |
C16H10Cl2F4N2O4 |
---|---|
Molecular Weight |
441.2 g/mol |
IUPAC Name |
4-chloro-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C16H10Cl2F4N2O4/c17-9-2-4-13(28-7-16(21,22)15(19)20)11(6-9)23-14(25)8-1-3-10(18)12(5-8)24(26)27/h1-6,15H,7H2,(H,23,25) |
InChI Key |
FZJDWNRMUHNIIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)Cl)OCC(C(F)F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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